N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20133623
InChI: InChI=1S/C12H18FN5/c1-9-8-18(5-4-13)16-12(9)14-6-11-7-15-17(3)10(11)2/h7-8H,4-6H2,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20133623

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H18FN5/c1-9-8-18(5-4-13)16-12(9)14-6-11-7-15-17(3)10(11)2/h7-8H,4-6H2,1-3H3,(H,14,16)
Standard InChI Key OQCXAKROOROZHE-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1NCC2=C(N(N=C2)C)C)CCF

Introduction

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes two pyrazole rings and a fluorinated ethyl group. The presence of these functional groups enhances its potential for various biological activities and chemical reactivity.

Synthesis Methods

The synthesis of pyrazole derivatives typically involves several steps, including the formation of the pyrazole moiety and subsequent functionalization. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For similar compounds, solvent-free condensation and reductive amination reactions are common methods used to achieve high yields and purity .

Biological Activities

Pyrazole derivatives, in general, have been studied for their diverse biological activities, including anti-cancer properties through telomerase inhibition. The specific biological activities of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine are not well-documented in available literature, but its structure suggests potential for significant bioactivity.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. Typical reactions may include nucleophilic substitutions and additions, which can lead to the formation of derivatives with varying biological activities.

Applications in Medicinal Chemistry

Pyrazole derivatives are of interest in medicinal chemistry due to their potential applications in drug development. Their unique structures allow them to interact with biological targets at the molecular level, which can lead to the development of new therapeutic agents.

Safety and Handling

Compounds in the pyrazole class may cause irritation upon contact with skin or eyes, similar to other organic compounds with reactive functional groups. Therefore, handling requires appropriate protective measures.

Data Table: Comparison of Pyrazole Derivatives

Compound NameStructure FeaturesNotable Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amineTwo pyrazole rings, fluoroethyl groupPotential bioactivity
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-aminetert-Butyl and methoxybenzyl groupsPotential bioactive N-heterocycle
4-AminoantipyrineAnalgesic and anti-inflammatory structureAnalgesic and anti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator